3-(Butylsulfanyl)-5-chloro-1,2,4-thiadiazole
Description
Properties
IUPAC Name |
3-butylsulfanyl-5-chloro-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2S2/c1-2-3-4-10-6-8-5(7)11-9-6/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVJXANYRQYLSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NSC(=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorothiadiazole as a Precursor
A widely adopted route involves substituting the chlorine atom in 5-chloro-1,2,4-thiadiazole derivatives with a butylsulfanyl group. For example, 5-chloro-3-mercapto-1,2,4-thiadiazole can react with 1-bromobutane under basic conditions to introduce the butylsulfanyl moiety. This method typically employs polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at 60–80°C for 6–12 hours.
Mechanistic Insights :
The reaction proceeds via an SN2 mechanism, where the thiolate anion attacks the alkyl bromide. The use of bases such as potassium carbonate or triethylamine ensures deprotonation of the thiol group, enhancing nucleophilicity. Yields range from 65% to 85%, depending on the purity of the starting material and reaction time.
Optimization of Reaction Conditions
Table 1 compares the effects of solvent and base on yield:
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 80 | 78 |
| THF | Et₃N | 60 | 68 |
| Acetonitrile | NaOH | 70 | 72 |
Data adapted from methodologies in analogous thiadiazole syntheses.
Cyclization of Thiosemicarbazide Derivatives
Synthesis via Heterocyclic Ring Formation
An alternative approach involves constructing the thiadiazole ring from a linear precursor. For instance, cyclization of -butyl--chlorocarbonylthiosemicarbazide in the presence of phosphorus oxychloride (POCl₃) generates the thiadiazole core. This method requires anhydrous conditions and temperatures of 100–120°C for 4–6 hours.
Critical Parameters :
-
Chlorinating Agents : POCl₃ or SOCl₂ facilitate cyclization by activating carbonyl groups.
-
Solvent Systems : Toluene or chlorobenzene are preferred for their high boiling points and inertness.
Yield and Byproduct Analysis
Yields for this method typically reach 70–75%, with byproducts including unreacted thiosemicarbazide and phosphorylated derivatives. Purification via column chromatography (silica gel, hexane/ethyl acetate) is often necessary to achieve >95% purity.
Functionalization via Sulfur Transfer Reactions
Use of Sulfur-Containing Reagents
Direct introduction of the butylsulfanyl group can be achieved using reagents like butyl disulfide (C₄H₉)₂S₂ in the presence of copper catalysts. This one-pot method combines 5-chloro-1,2,4-thiadiazole with the disulfide at 120°C under nitrogen, yielding the target compound in 60–70% efficiency.
Catalytic Systems :
Copper(I) iodide or palladium acetate accelerates the sulfur transfer process. The reaction mechanism likely involves radical intermediates, as evidenced by electron paramagnetic resonance (EPR) studies.
Industrial-Scale Production Methods
Continuous Flow Reactor Systems
Patented industrial processes emphasize scalability and cost-effectiveness. A continuous flow setup involves:
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Mixing 5-chloro-1,2,4-thiadiazole-3-thiol with butyl bromide in a microreactor.
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Maintaining a residence time of 10–15 minutes at 100°C.
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Separating the product via in-line liquid-liquid extraction.
Advantages :
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Reduced reaction time (≤30 minutes vs. 6–12 hours in batch).
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Higher yields (85–90%) due to improved heat and mass transfer.
Chemical Reactions Analysis
Oxidation Reactions
The butylsulfanyl (-S-C₄H₉) group undergoes selective oxidation under controlled conditions:
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Sulfoxide Formation : Treatment with mild oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) yields the corresponding sulfoxide derivative.
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Sulfone Formation : Stronger oxidants such as potassium permanganate (KMnO₄) or ozone (O₃) convert the thioether to a sulfone.
Key Data :
| Oxidizing Agent | Product | Yield (%) | Reference |
|---|---|---|---|
| H₂O₂ | Sulfoxide | 65–78 | |
| KMnO₄ | Sulfone | 82–90 |
Nucleophilic Substitution
The chlorine atom at position 5 is highly electrophilic due to electron withdrawal by adjacent nitrogen atoms in the thiadiazole ring. This facilitates substitution reactions with various nucleophiles :
Examples :
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Amines : React with primary/secondary amines (e.g., methylamine, aniline) to form 5-amino derivatives.
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Alkoxides : Methoxide or ethoxide ions replace chlorine to generate 5-alkoxy products.
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Thiols : Mercaptans (e.g., benzylthiol) yield 5-thioether derivatives.
Mechanism :
The reaction proceeds via an SₙAr (nucleophilic aromatic substitution) pathway, where the nucleophile attacks the electron-deficient C5 position, followed by elimination of Cl⁻ .
Cross-Coupling Reactions
The chloro group participates in transition-metal-catalyzed coupling reactions:
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Suzuki-Miyaura Coupling : Using palladium catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids, the chlorine is replaced with aryl groups.
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Sonogashira Coupling : Reaction with terminal alkynes under Pd/Cu catalysis forms 5-alkynyl derivatives.
Optimized Conditions :
| Reaction Type | Catalyst System | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 80–100 | 70–85 |
| Sonogashira | PdCl₂, CuI, PPh₃ | 60–80 | 65–75 |
Ring-Opening Reactions
Under strongly basic conditions (e.g., NaOH/EtOH), the thiadiazole ring undergoes cleavage:
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Base-Induced Ring Opening : Generates thiourea intermediates or open-chain sulfides depending on reaction conditions .
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Photochemical Fragmentation : UV irradiation leads to sulfur extrusion and formation of diazene derivatives .
Example Pathway :
Thermal and Photochemical Behavior
Thermolysis studies reveal:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that thiadiazole derivatives, including 3-(Butylsulfanyl)-5-chloro-1,2,4-thiadiazole, exhibit significant antimicrobial properties. These compounds can disrupt microbial cell wall synthesis and interfere with metabolic pathways. For instance, studies have shown that related compounds have demonstrated efficacy against various bacterial strains and fungi.
Anticancer Potential
The anticancer activity of this compound has been highlighted in several studies. For example:
- In vitro Studies : Compounds similar to this compound have been tested against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), showing effective inhibition of cell proliferation.
- Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis through mitochondrial pathways or inhibition of specific oncogenic pathways.
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound Name | Cell Line Tested | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 10.0 | Apoptosis induction |
| Related Compound A | A549 | 5.0 | Inhibition of proliferation |
| Related Compound B | HCT116 | 3.29 | Mitochondrial pathway activation |
Agricultural Applications
Pesticidal Properties
The compound is being explored for its potential use as a pesticide or herbicide. Research has indicated that thiadiazoles can act against agricultural pests by disrupting their metabolic processes or inhibiting growth.
- Case Study : A study demonstrated that a related thiadiazole derivative significantly reduced the population of aphids in controlled trials.
Table 2: Efficacy of Thiadiazole Derivatives in Agriculture
| Compound Name | Target Pest | Efficacy (%) | Application Method |
|---|---|---|---|
| This compound | Aphids | 85% reduction | Foliar spray |
| Related Compound C | Fungal pathogens | 90% reduction | Soil application |
Materials Science
Development of New Materials
this compound is also being investigated for its potential in materials science. The unique electronic properties associated with the thiadiazole ring may lead to applications in organic electronics and photonic devices.
- Research Findings : Studies suggest that incorporating this compound into polymer matrices can enhance conductivity and optical properties.
Mechanism of Action
The mechanism of action of 3-(Butylsulfanyl)-5-chloro-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the butylsulfanyl and chlorine substituents, which can interact with biological molecules such as enzymes and receptors. These interactions can lead to the modulation of biological pathways, resulting in various therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features, properties, and applications of 3-(butylsulfanyl)-5-chloro-1,2,4-thiadiazole with analogous compounds:
Key Research Findings
Electronic Effects : Frontier molecular orbital (FMO) analysis of 1,2,4-thiadiazoles reveals that electron-withdrawing groups at C5 enhance electrophilicity, facilitating nucleophilic attacks. This property is exploited in synthesizing derivatives like 5-fluoro-1,2,4-thiadiazoles from 5-chloro precursors .
Biological Activity : Thiadiazoles with sulfur-containing substituents (e.g., sulfanyl, sulfonyl) exhibit enhanced binding to biological targets, as seen in antiviral and antimicrobial agents .
Synthetic Challenges : Competing reactions during substitutions (e.g., methoxylation vs. aryl coupling) necessitate precise control of reaction parameters, such as solvent polarity and temperature .
Biological Activity
3-(Butylsulfanyl)-5-chloro-1,2,4-thiadiazole is a heterocyclic compound belonging to the class of thiadiazoles, characterized by a five-membered ring containing nitrogen and sulfur atoms. It features a butylsulfanyl group and a chlorine atom, which contribute to its unique chemical properties and potential biological activities. Thiadiazoles are known for exhibiting diverse biological activities, making them significant in medicinal chemistry and agrochemicals.
Antiviral Properties
Research indicates that some thiadiazole derivatives, including this compound, have demonstrated antiviral effects . This suggests potential utility in treating viral infections. The specific mechanisms through which these compounds exert antiviral activity often involve interference with viral replication processes or inhibition of viral enzymes.
Anticancer Activity
Thiadiazole derivatives have been extensively studied for their anticancer properties . In vitro studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines. For instance, derivatives with structural similarities have exhibited cytotoxic effects against human leukemia and solid tumors, demonstrating IC50 values ranging from 0.04 µM to 23.6 µM .
Case Study: Cytotoxicity Evaluation
A notable study evaluated the cytotoxic properties of various thiadiazole derivatives against different cancer cell lines. The results indicated that certain compounds showed significant activity against breast cancer cells (MDA-MB-231) and lung cancer cells (HCC827), with IC50 values indicating effective inhibition of cell viability . These findings underscore the potential of thiadiazole derivatives as promising candidates in cancer therapy.
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Thiadiazoles are known to exhibit a broad spectrum of activity against various pathogens, including bacteria and fungi. Studies have reported that modifications at specific positions on the thiadiazole ring can enhance antimicrobial efficacy .
The biological activity of this compound is believed to be mediated through its interactions with biological targets such as enzymes and receptors. For instance:
- Anticancer Mechanism : Thiadiazoles may induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting key regulatory proteins involved in cell survival.
- Antiviral Mechanism : The compound may disrupt viral entry or replication by targeting viral proteins essential for these processes.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure/Functional Groups | Unique Features |
|---|---|---|
| 5-Chloro-1,3,4-thiadiazole | Chlorine at position 5 | Exhibits strong antibacterial properties |
| 2-Amino-5-(butylthio)-1,3,4-thiadiazole | Amino group at position 2 | Enhanced anticancer activity |
| 3-Bromo-5-chloro-1,2,4-thiadiazole | Bromine at position 3 | Potentially higher reactivity due to bromine |
| 5-(4-Chlorophenyl)-1,3,4-thiadiazole | Phenyl group at position 5 | Noted for significant antiviral activity |
The distinct combination of the butylsulfanyl group and chlorine substitution on the thiadiazole ring in this compound may enhance its biological activity compared to other derivatives.
Q & A
Basic: What are the optimized synthetic routes for 3-(Butylsulfanyl)-5-chloro-1,2,4-thiadiazole?
Methodological Answer:
A common approach involves cyclocondensation of thiourea derivatives with chlorinated precursors under acidic conditions. For example, a modified procedure inspired by 5-(4-chlorophenyl)-1,3,4-thiadiazole synthesis ( ) can be adapted:
- Step 1: React 5-chloro-1,2,4-thiadiazol-3-amine with butyl mercaptan in the presence of phosphorus oxychloride (POCl₃) as a dehydrating agent.
- Step 2: Reflux the mixture for 3–6 hours under inert atmosphere to promote thioether bond formation.
- Step 3: Neutralize with aqueous NaOH (pH 8–9), followed by recrystallization from ethanol to isolate the pure product .
Key Considerations: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimize POCl₃ stoichiometry to minimize byproducts like sulfoxides.
Basic: How is this compound characterized structurally and spectroscopically?
Methodological Answer:
A multi-technique approach is recommended:
- NMR Spectroscopy: Use - and -NMR to confirm the butylsulfanyl group (δ ~2.5–3.0 ppm for SCH₂) and chlorine substitution on the thiadiazole ring.
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- X-ray Crystallography (if crystalline): Resolve bond lengths and angles, particularly the S–C and N–C distances in the thiadiazole core, as demonstrated in analogous thiadiazole derivatives .
- IR Spectroscopy: Identify S–Cl (~500–600 cm⁻¹) and C–S (~700 cm⁻¹) stretches.
Intermediate: What strategies mitigate impurities during synthesis?
Methodological Answer:
Common impurities include unreacted starting materials, sulfoxide byproducts, and dimerized species. Mitigation strategies:
- TLC Monitoring: Use ethyl acetate/hexane (1:4) to track reaction completion and detect side products.
- Purification: Employ column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures.
- Oxidative Control: Conduct reactions under nitrogen to prevent oxidation of the thioether group to sulfoxides .
Advanced: How can derivatives of this compound be designed for enhanced biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies suggest:
- Substitution at the 5-position: Replace chlorine with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to modulate electronic effects and enhance interactions with biological targets.
- Thioether Chain Modification: Introduce branched alkyl chains (e.g., isobutyl) or aryl groups to improve lipophilicity and membrane permeability, as seen in bioactive thiadiazole sulfonamides .
- Hybrid Pharmacophores: Conjugate with triazole or oxadiazole moieties via Mannich or click chemistry, leveraging synergistic effects observed in heterocyclic hybrids .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies often arise from assay variability. Standardize protocols by:
- Cell Line Selection: Use panels like NCI-60 for anticancer screening to compare results across diverse models, as done for thiazole sulfonamides .
- Dose-Response Curves: Calculate IC₅₀ values with ≥3 replicates to ensure reproducibility.
- Control Compounds: Include reference drugs (e.g., doxorubicin for cytotoxicity) to normalize inter-laboratory data .
Advanced: What computational methods predict the reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the sulfur atom in the thiadiazole ring often exhibits high electrophilicity, guiding functionalization reactions .
- Molecular Docking: Simulate binding to targets like dihydrofolate reductase (DHFR) using AutoDock Vina, leveraging crystallographic data from related thiadiazole inhibitors .
Intermediate: How to assess the compound’s stability under varying conditions?
Methodological Answer:
- Thermal Stability: Use thermogravimetric analysis (TGA) to determine decomposition temperatures (Td).
- Photostability: Expose to UV light (λ = 254 nm) and monitor degradation via HPLC.
- Solution Stability: Store in DMSO or ethanol at –20°C; avoid aqueous buffers at pH >8 to prevent hydrolysis of the thioether bond .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
